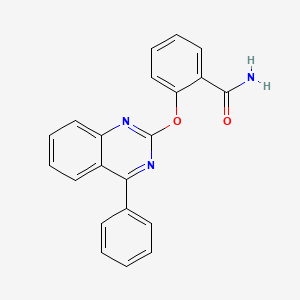![molecular formula C18H19ClN2O6S B7680520 [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate](/img/structure/B7680520.png)
[1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
[1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase IX (CA IX). CA IX is a transmembrane protein that is overexpressed in many solid tumors and is associated with tumor progression and metastasis. Inhibition of CA IX activity by [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate leads to a decrease in tumor cell proliferation, invasion, and migration. In addition, this compound has been found to possess anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of carbonic anhydrase IX (CA IX), leading to a decrease in tumor cell proliferation, invasion, and migration. In addition, [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate has been found to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in the treatment of inflammatory and neurodegenerative disorders. In vivo studies have shown that this compound has neuroprotective effects and may have therapeutic potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate in lab experiments include its well-established synthesis method and its potential therapeutic applications in various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to establish its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate. First, further studies are needed to establish the safety and efficacy of this compound in humans. Second, the potential use of this compound in combination with other therapeutic agents should be explored. Third, the development of novel delivery systems for this compound may enhance its therapeutic potential. Fourth, the potential use of [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate as a diagnostic tool for the detection of tumors expressing carbonic anhydrase IX should be investigated. Finally, the potential use of this compound in other diseases such as diabetes and obesity should be explored.
Synthesemethoden
The synthesis of [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate involves the reaction of 4-chloro-3-sulfamoylbenzoic acid with N-[(4-methoxyphenyl)methyl]glycine in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting product is purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
[1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors and is associated with tumor progression and metastasis. In addition, this compound has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, studies have shown that [1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate has neuroprotective effects and may have therapeutic potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
[1-[(4-methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O6S/c1-11(17(22)21-10-12-3-6-14(26-2)7-4-12)27-18(23)13-5-8-15(19)16(9-13)28(20,24)25/h3-9,11H,10H2,1-2H3,(H,21,22)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQINDWHEVREES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)OC)OC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]furan-2-carboxamide](/img/structure/B7680442.png)
![2-[[2-(4-Ethoxyphenoxy)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7680450.png)
![4-chloro-N-[3-(cyclopropylcarbamoyl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7680454.png)
![N-[3-[[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]amino]-3-oxopropyl]benzamide](/img/structure/B7680486.png)
![3,4,5-triethoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B7680497.png)
![5-cyclohexyl-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7680505.png)

![2-[(3,4-dichlorophenyl)sulfonylamino]-N-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B7680516.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7680531.png)
![N-(2,4-dichlorophenyl)-2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7680537.png)
![N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7680538.png)
![2-[2-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7680539.png)
![3-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7680551.png)